molecular formula C13H7F3O2 B6400015 3-(2,3-Difluorophenyl)-5-fluorobenzoic acid CAS No. 1261517-13-8

3-(2,3-Difluorophenyl)-5-fluorobenzoic acid

Cat. No.: B6400015
CAS No.: 1261517-13-8
M. Wt: 252.19 g/mol
InChI Key: PZPNSSXIMPPLPT-UHFFFAOYSA-N
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Description

3-(2,3-Difluorophenyl)-5-fluorobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of fluorine atoms at specific positions on the benzene ring, which imparts unique chemical properties to the molecule

Preparation Methods

The synthesis of 3-(2,3-Difluorophenyl)-5-fluorobenzoic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. In this reaction, a boronic acid derivative of 2,3-difluorophenyl is coupled with a halogenated benzoic acid derivative in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is environmentally benign.

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

3-(2,3-Difluorophenyl)-5-fluorobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.

    Oxidation Reactions: The benzoic acid moiety can be oxidized to form corresponding carboxylate salts. Reagents such as potassium permanganate and chromium trioxide are typically used for these reactions.

    Reduction Reactions: The compound can be reduced to form alcohol derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while oxidation and reduction reactions can produce carboxylate salts and alcohols, respectively.

Scientific Research Applications

3-(2,3-Difluorophenyl)-5-fluorobenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules. Its unique fluorine substitution pattern makes it valuable for studying the effects of fluorine on chemical reactivity and stability.

    Biology: The compound can be used in the development of fluorinated analogs of biologically active molecules. These analogs are often studied for their potential as pharmaceuticals or biochemical probes.

    Medicine: Fluorinated benzoic acids are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates.

    Industry: In material science, fluorinated compounds are used to develop advanced materials with unique properties, such as increased thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 3-(2,3-Difluorophenyl)-5-fluorobenzoic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atoms can influence the binding affinity and selectivity of the compound for its target, thereby affecting its biological activity. The exact pathways involved can vary and are typically elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

3-(2,3-Difluorophenyl)-5-fluorobenzoic acid can be compared with other fluorinated benzoic acids, such as:

    2,3-Difluorobenzoic Acid: Lacks the additional fluorine atom at the 5-position, which can result in different chemical reactivity and biological activity.

    4-Fluorobenzoic Acid: Contains a single fluorine atom at the 4-position, leading to distinct electronic and steric effects compared to the difluorinated compound.

    2,4,6-Trifluorobenzoic Acid:

The uniqueness of this compound lies in its specific fluorine substitution pattern, which can impart unique chemical and biological properties not observed in other fluorinated benzoic acids.

Properties

IUPAC Name

3-(2,3-difluorophenyl)-5-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F3O2/c14-9-5-7(4-8(6-9)13(17)18)10-2-1-3-11(15)12(10)16/h1-6H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZPNSSXIMPPLPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C2=CC(=CC(=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90689661
Record name 2',3',5-Trifluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90689661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261517-13-8
Record name 2',3',5-Trifluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90689661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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